molecular formula C₂₅H₁₈D₅FNNaO₄ B1163553 Pitavastatin-d5 Sodium Salt

Pitavastatin-d5 Sodium Salt

Cat. No.: B1163553
M. Wt: 448.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a powerful technique in which an atom within a molecule is replaced by one of its isotopes, which possesses the same number of protons but a different number of neutrons. musechem.com This subtle change in mass allows researchers to "tag" and track the journey of molecules through complex biological systems or chemical reactions without significantly altering their chemical properties. musechem.comresearchgate.net Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are frequently used because they are not radioactive and can be safely employed in a wide range of studies, including those involving humans. researchgate.netacs.org

The applications of isotopic labeling in pharmaceutical research are vast and crucial for drug development. musechem.com By tracking labeled compounds, scientists can gain invaluable insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comacs.org This information is fundamental to understanding a drug's behavior in the body. Furthermore, the substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve breaking this bond. This effect is a valuable tool for studying reaction mechanisms and can sometimes be used to improve a drug's pharmacokinetic properties. researchgate.net Labeled compounds are also indispensable in modern analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, where they serve as tracers and internal standards for precise quantification. acs.orgnih.gov

Overview of Deuterated Statin Derivatives as Research Probes

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase, a key step in cholesterol synthesis. drugbank.comuni-saarland.de To study their behavior in the body, researchers often utilize deuterated derivatives. These isotopically labeled statins have become essential tools, particularly in the field of pharmacokinetics. nih.govnih.gov

One of the most significant applications of deuterated statins is their use as internal standards in quantitative bioanalysis, especially in methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net In these analyses, a known quantity of a deuterated statin, such as atorvastatin-d5 or rosuvastatin-d6, is added to a biological sample (e.g., plasma) before processing. uni-saarland.de Because the deuterated standard is chemically almost identical to the non-labeled drug, it experiences similar extraction recovery and ionization efficiency during the analysis. nih.govresearchgate.net However, due to its greater mass, it is easily distinguished by the mass spectrometer. By comparing the signal of the analyte to the constant signal of the internal standard, researchers can accurately correct for variations during sample preparation and analysis, enabling precise quantification of the drug in the original sample. nih.govscispace.com This accuracy is critical for defining the pharmacokinetic profiles of statins. researchgate.netnih.gov

Rationale for Pitavastatin-d5 Sodium Salt as a Mechanistic and Analytical Tool

This compound is the deuterated analog of Pitavastatin (B1663618), a synthetic statin used to manage high cholesterol. cymitquimica.com In this compound, five hydrogen atoms on the cyclopropyl (B3062369) group of the pitavastatin molecule have been replaced with deuterium. lgcstandards.comscbt.com This specific labeling makes it an invaluable tool for both analytical and mechanistic research.

The primary and most widespread use of this compound is as a stable isotope-labeled internal standard for the quantification of pitavastatin in biological matrices. biocompare.comgoogle.com Its physical and chemical properties are nearly identical to the parent drug, but its increased mass allows it to be differentiated in mass spectrometry analyses. lgcstandards.comscbt.compharmaffiliates.comnih.gov This role is crucial for high-throughput LC-MS/MS methods designed to measure pitavastatin concentrations in plasma for pharmacokinetic studies. google.comnih.govresearchgate.net By providing a reliable reference point, it ensures that the data on how pitavastatin is absorbed, distributed, and eliminated are accurate and reproducible. nih.govscispace.com

Beyond simple quantification, this analytical precision serves a deeper mechanistic purpose. Pitavastatin is eliminated from the body largely unchanged via the liver, a process that relies heavily on hepatic transporters and involves minor metabolism by UGT and CYP enzymes. nih.govresearchgate.netnih.gov Understanding the precise contribution of these different pathways is essential for building predictive models of the drug's disposition. nih.gov By enabling the accurate measurement of pitavastatin concentrations in complex biological systems, this compound provides the high-quality data necessary to develop and validate these mechanistic models, ultimately allowing for a better understanding of the drug's behavior and potential interactions at a molecular level. nih.govsmolecule.com

Interactive Data Table: Chemical Properties of this compound Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource(s)
Chemical Name sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate nih.gov
Molecular Formula C₂₅H₁₈D₅FNNaO₄ lgcstandards.comscbt.compharmaffiliates.com
Molecular Weight 448.47 g/mol lgcstandards.comscbt.compharmaffiliates.com
Isotope Label Type Deuterium lgcstandards.com
Unlabeled CAS Number 147511-69-1 (Free acid) lgcstandards.com

Properties

Molecular Formula

C₂₅H₁₈D₅FNNaO₄

Molecular Weight

448.47

Synonyms

(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  (+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]_x000B_-3,5-dihydroxy-6-heptenoic Acid Sodium Salt;  NK 104-d5 Sodium Salt; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment

The synthesis of isotopically labeled compounds such as Pitavastatin-d5 Sodium Salt is a precise and multi-faceted process. It requires strategic planning to incorporate deuterium (B1214612) atoms into specific molecular locations to ensure stability and achieve the desired isotopic enrichment. This section details the common approaches for deuterium incorporation, the specific synthetic pathways for this compound, the methodologies for labeling, and the critical techniques for purification and isolation.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including isotopically labeled compounds like Pitavastatin-d5 Sodium Salt. In the case of deuterated compounds, NMR is particularly powerful for confirming the specific sites of deuterium incorporation and assessing the isotopic purity.

The deuterium atoms in this compound are located on the cyclopropyl (B3062369) moiety, a key structural feature of the molecule lgcstandards.comresearchgate.net. The absence or significant reduction of proton signals corresponding to the cyclopropyl group in the ¹H NMR spectrum, coupled with the appearance of corresponding signals in the ²H (Deuterium) NMR spectrum, provides direct evidence of successful deuteration at this position. The integration of the remaining proton signals in the ¹H NMR spectrum relative to a known internal standard can be used to quantify the degree of deuteration nih.govgoogle.com.

Furthermore, ¹³C NMR spectroscopy can also be employed to confirm the structure. The carbon signals of the deuterated cyclopropyl group will exhibit characteristic splitting patterns and shifts due to the coupling with deuterium, which has a nuclear spin of 1. A Certificate of Analysis for a batch of this compound confirms that the NMR data is consistent with the expected structure, thereby verifying the correct placement of the deuterium atoms lgcstandards.com. Conformational analysis of pitavastatin (B1663618) and its analogues has also been explored using various NMR techniques, providing deeper insights into its three-dimensional structure nih.gov.

Table 1: Spectroscopic and Chromatographic Data for this compound

Parameter Method Result Reference
Structure Confirmation¹H NMR, ¹⁹F NMRConforms to structure lgcstandards.com
PurityHPLC99.53% (at 250 nm) lgcstandards.com
Isotopic PurityMass Spectrometry98.9% lgcstandards.com
Mass ConfirmationMass SpectrometryConforms to structure lgcstandards.com

Mass Spectrometry (MS) Applications for Isotopic Abundance and Structure Elucidation

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled compounds, MS is the primary method for determining isotopic abundance and distribution nih.gov. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the deuterated and non-deuterated species rsc.org.

For this compound (C₂₅H₁₈D₅FNNaO₄), the expected monoisotopic mass is 448.47 g/mol lgcstandards.com. MS analysis confirms that the measured molecular weight is consistent with this value lgcstandards.com. Furthermore, the mass spectrum reveals the distribution of isotopic species (isotopologues). This distribution provides a detailed picture of the isotopic purity of the sample. A key aspect of this analysis is to determine the percentage of the desired d5 species relative to partially deuterated (d1, d2, d3, d4) and undeuterated (d0) forms of the molecule.

Detailed analysis of a representative batch of this compound showed an isotopic purity of 98.9% lgcstandards.com. The isotopic distribution was found to be predominantly the d5 species, with minimal contributions from other isotopologues.

Table 2: Isotopic Distribution of this compound

Isotopologue Normalized Intensity (%) Reference
d00.00 lgcstandards.com
d10.07 lgcstandards.com
d20.00 lgcstandards.com
d30.03 lgcstandards.com
d45.00 lgcstandards.com
d594.91 lgcstandards.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, employed for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is crucial for determining its chemical purity, separating it from any potential impurities or degradation products .

The development of a robust HPLC method for this compound would typically be based on existing methods for the non-deuterated form, Pitavastatin. Reversed-phase HPLC (RP-HPLC) is a common approach for the analysis of statins. Method development involves optimizing various parameters, including the stationary phase (e.g., C18 column), mobile phase composition (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength (typically in the UV region) japsonline.com. The chromatographic conditions are optimized to achieve good peak shape, resolution from impurities, and a suitable retention time.

A Certificate of Analysis for this compound reports a purity of greater than 95% as determined by HPLC, with a specific batch showing a purity of 99.53% at a detection wavelength of 250 nm lgcstandards.comlgcstandards.com. This high purity is essential for its use as an internal standard, as impurities could potentially interfere with the analysis of the target analyte.

Other Spectroscopic Methods for Structural Validation of Deuterated Analogs

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the structural validation of deuterated analogs like this compound.

Fluorine-19 (¹⁹F) NMR Spectroscopy: Given that Pitavastatin contains a fluorine atom on the phenyl ring, ¹⁹F NMR spectroscopy can be a valuable tool. This technique is highly sensitive and provides a distinct signal for the fluorine nucleus, which can confirm the integrity of the fluorophenyl moiety within the molecule. A Certificate of Analysis for this compound indicates that the ¹⁹F NMR spectrum conforms to the expected structure lgcstandards.com.

Elemental Analysis: Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. For this compound, the theoretical elemental composition can be calculated, and the experimental values should be in close agreement. A representative analysis showed %C: 64.94, %H (including D): 5.33, and %N: 3.05, which conforms to the expected values lgcstandards.com.

These combined analytical techniques provide a comprehensive characterization of this compound, ensuring its structural integrity, high chemical purity, and confirmed isotopic labeling, thus validating its suitability for its intended applications.

Bioanalytical Method Development and Validation with Isotopic Standards

Principles of Stable Isotope Labeled Internal Standards in Quantitative Analysis

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. crimsonpublishers.comscispace.comresearchgate.net The underlying principle is the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), ¹³C, or ¹⁵N, into the drug molecule's structure. crimsonpublishers.comscispace.com Pitavastatin-d5, for instance, has five hydrogen atoms replaced by deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. crimsonpublishers.comchromforum.org

Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and exhibits similar behavior during sample preparation, including extraction recovery and ionization response in the mass spectrometer. scispace.comwaters.com By adding a known amount of the SIL internal standard to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample handling and instrumental analysis. waters.com Quantification is then based on the ratio of the analyte's response to the internal standard's response, which corrects for potential errors and enhances the accuracy and precision of the measurement. crimsonpublishers.com

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Pitavastatin (B1663618) and its Metabolites

The development of robust LC-MS/MS assays is essential for determining the concentrations of pitavastatin and its metabolites, such as pitavastatin lactone, in biological samples. nih.govnih.govresearchgate.net These methods typically employ a reversed-phase C18 column for chromatographic separation. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier such as formic acid to facilitate protonation and improve chromatographic peak shape. researchgate.net

After chromatographic separation, detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. nih.gov This highly selective technique monitors specific precursor-to-product ion transitions for both the analyte and the internal standard. For pitavastatin, a common transition is m/z 422.0 → 290.1, and for Pitavastatin-d5, the corresponding transition would be monitored at a higher mass. researchgate.net This ensures high specificity and sensitivity for quantification.

Table 1: Illustrative LC-MS/MS Parameters for Pitavastatin Analysis

ParameterCondition
LC Column Agilent Zorbax SB-C18 (150mm x 4.6mm, 1.8µm) researchgate.net
Mobile Phase Methanol–0.1% formic acid in water (85:15, v/v) researchgate.net
Flow Rate 0.4 mL/min researchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Pitavastatin) m/z 422.0 → 290.1 researchgate.net
MRM Transition (Internal Standard) m/z 330.1 → 192.1 (Paroxetine as an example IS) researchgate.net

Matrix Effects and Isotopic Standard Compensation in Complex Biological Samples

Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of an analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. nih.govnih.govlongdom.org This can lead to either ion suppression or enhancement, which can compromise the accuracy and precision of the analytical method. nih.govnih.govbohrium.com

A co-eluting SIL internal standard like Pitavastatin-d5 is the most effective tool to mitigate matrix effects. waters.comnih.gov Since the SIL internal standard and the analyte have nearly identical chemical and physical properties, they are affected by the matrix components in a similar manner. chromforum.orgwaters.com Any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. texilajournal.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized, leading to more reliable results. crimsonpublishers.com

Validation Parameters for Bioanalytical Assays Utilizing Deuterated Analogs

Bioanalytical methods used in regulated studies must be validated according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eutandfonline.comeuropa.eu When using a deuterated internal standard, the validation process assesses several key parameters to ensure the method is reliable and reproducible. gmp-compliance.orgfda.gov

Key validation parameters include:

Selectivity and Specificity: The method's ability to distinguish the analyte and internal standard from other components in the matrix. fda.gov

Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively. Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification). regulations.gov

Calibration Curve: The relationship between the analyte concentration and the instrument response, which should be linear over a defined range. gmp-compliance.org

Recovery: The efficiency of the extraction process for both the analyte and the internal standard.

Matrix Effect: A thorough investigation to ensure the matrix does not interfere with the quantification. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. fda.gov

Table 2: Typical Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Accuracy Within ±15% of nominal values (±20% at LLOQ) regulations.gov
Precision (CV) ≤15% (≤20% at LLOQ) regulations.gov
Selectivity No significant interference at the retention times of the analyte and IS.
Matrix Factor The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal concentration.

Mechanistic Studies of Metabolism in Preclinical Models

Identification of Metabolic Pathways and Metabolite Structures using Isotopic Tracers

The use of stable isotope tracers, like Pitavastatin-d5 Sodium Salt, is a powerful technique for tracing the metabolic fate of a drug. frontiersin.orgfrontiersin.org The five deuterium (B1214612) atoms on the cyclopropyl (B3062369) group create a distinct mass shift that allows for the unambiguous identification of drug-related material from endogenous compounds in complex biological matrices. scbt.comlgcstandards.com

In preclinical studies, animals are administered this compound, and biological samples such as plasma, urine, and feces are collected. Using high-resolution mass spectrometry, analysts can specifically search for the characteristic mass signature of the deuterated compound and its metabolites. This approach facilitates the discovery and structural elucidation of metabolites, even those present at very low concentrations. The primary metabolic route for pitavastatin (B1663618) is the formation of pitavastatin lactone. nih.govresearchgate.net Isotopic tracing studies would confirm this by identifying a deuterated lactone metabolite, providing definitive evidence of this pathway.

Role of Cytochrome P450 (CYP) Enzymes in Pitavastatin Metabolism (in vitro/animal studies)

Preclinical in vitro studies using human liver microsomes and recombinant CYP enzymes are fundamental to understanding the role of this major enzyme family in drug metabolism. Unlike many other statins, pitavastatin undergoes minimal metabolism by cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.netdovepress.com Studies have shown that CYP2C9 is marginally involved in its metabolism, while there is little to no involvement from the CYP3A4 isoenzyme. clinpgx.orgnih.gov

The use of this compound in these in vitro systems, particularly when coupled with sensitive liquid chromatography-mass spectrometry (LC-MS) analysis, allows for precise quantification of the small amounts of metabolites formed. By incubating Pitavastatin-d5 with specific recombinant CYP enzymes, researchers can definitively identify which isoforms are capable of metabolizing the drug and determine the kinetic parameters of these reactions. The stable isotope label ensures that the measurements are not confounded by any potential background interference.

Table 1: Cytochrome P450 (CYP) Involvement in Pitavastatin Metabolism

CYP Enzyme Involvement in Pitavastatin Metabolism
CYP2C9 Marginal

Glucuronidation and Other Phase II Biotransformation Pathways (in vitro/animal studies)

The primary route of metabolism for pitavastatin is through Phase II biotransformation, specifically glucuronidation. researchgate.netclinpgx.org In vitro experiments with human hepatic microsomes have demonstrated that the formation of pitavastatin lactone, the major metabolite, occurs subsequently to glucuronidation. nih.gov The UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A3 and UGT2B7, are principally responsible for this conjugation reaction. nih.gov

By using this compound in studies with human liver microsomes or recombinant UGT enzymes, researchers can trace the formation of the deuterated glucuronide conjugate. This isotopic label is crucial for confirming the structure of the conjugate and for studying the kinetics of its formation and subsequent non-enzymatic conversion to the deuterated lactone. nih.gov This provides a clear picture of the sequence of metabolic events.

Table 2: Key Enzymes in Pitavastatin Phase II Metabolism

Enzyme Family Specific Enzymes Involved Primary Outcome

Application of this compound in Reaction Phenotyping Studies

Reaction phenotyping studies are designed to identify the specific enzymes responsible for the metabolism of a drug candidate. nih.gov this compound serves as an invaluable tool in this process. It is often used as an internal standard in LC-MS-based analytical methods for the accurate quantification of the unlabeled pitavastatin and its metabolites.

Pharmacokinetic Investigations in Preclinical Systems

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models Utilizing Labeled Compounds

The pharmacokinetic profile of pitavastatin (B1663618), including its absorption, distribution, and excretion, has been characterized in various preclinical animal models, often utilizing radiolabeled compounds to trace the drug's fate within the body.

Studies have shown that the extent of oral absorption of pitavastatin varies depending on the animal species. Following a single oral administration of 1 mg/kg, the bioavailability was observed to be high in several species. For instance, bioavailability was reported as 97% in rabbits, 88% in dogs, and over 80% in rats. portico.org In contrast, bioavailability was significantly lower in monkeys, at approximately 18%. portico.org Peak plasma concentrations of radioactivity from labeled compounds are generally reached rapidly, often within two hours of oral administration. portico.org In rats, after daily oral administration of labeled pitavastatin for up to nine days, a steady state in plasma radioactivity was achieved around the fourth day. portico.org

Distribution studies using 14C-labeled pitavastatin in rats have demonstrated a pronounced and selective distribution to the liver, which is the target organ for HMG-CoA reductase inhibitors. nih.gov Research confirmed that the concentration of radioactivity in the liver was approximately 54 times greater than in the serum, indicating significant hepatic uptake. nih.gov Pitavastatin is highly bound to plasma proteins, with in vitro studies reporting protein binding of over 95% in different animal species. portico.org The mean volume of distribution has been estimated to be around 148 L. nih.govfda.gov

Excretion of pitavastatin and its metabolites occurs predominantly through the fecal route. Following oral administration of a single 32 mg 14C-labeled pitavastatin dose, approximately 79% of the radioactivity was recovered in the feces over seven days, with a mean of 15% excreted in the urine. nih.govfda.gov This excretion pattern suggests that biliary excretion is the primary pathway for the elimination of the compound from the body. mdpi.com The drug also undergoes enterohepatic circulation. nih.govqeios.com

Table 1: Oral Bioavailability of Pitavastatin in Various Animal Models

Animal Species Dose Bioavailability (%)
Dogs 1 mg/kg 88
Rats 1 mg/kg >80
Rabbits 1 mg/kg 97
Monkeys 1 mg/kg 18

Data sourced from preclinical pharmacokinetic studies. portico.org

Determination of Systemic Clearance and Half-Life in in vitro Systems and Animal Models

The systemic clearance and elimination half-life of pitavastatin have been determined in preclinical settings, providing insights into its persistence in the body. The elimination half-life (t½) of pitavastatin is relatively long, contributing to its pharmacological effect. In preclinical models, the terminal half-life has been observed to be around 11-12 hours. nih.govqeios.com Specifically, in rats receiving daily oral doses, the terminal half-life at the 22nd dose was noted to be 12 hours. portico.org

Metabolism of pitavastatin is limited and occurs mainly through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7, leading to the formation of an inactive pitavastatin lactone. nih.govfda.govmdpi.comclinpgx.org Unlike many other statins, pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) enzyme system; it is only marginally metabolized by CYP2C9 and to a lesser extent by CYP2C8. nih.govfda.govmdpi.comclinpgx.org This limited CYP-mediated metabolism reduces the potential for certain drug-drug interactions.

The apparent mean oral clearance of pitavastatin has been calculated to be 43.4 L/h. drugbank.com In rats, pharmacokinetic studies comparing wild-type (WT) and organic anion-transporting polypeptide (OATP) knockout (KO) models showed significant differences in clearance. In OATP1B2 KO rats, the area under the plasma concentration-time curve (AUC) was significantly increased, indicating reduced clearance compared to WT rats. researchgate.net

Table 2: Pharmacokinetic Parameters of Pitavastatin in Preclinical Models

Parameter Value Animal Model
Elimination Half-Life (t½) ~11-12 hours General Preclinical
Terminal Half-Life 12 hours Rats (after 22 doses)
Apparent Mean Oral Clearance 43.4 L/h Not Specified

Data compiled from various preclinical pharmacokinetic reports. portico.orgnih.govqeios.comdrugbank.com

Mechanistic Insights into Tissue Distribution and Target Site Accumulation (non-human)

Mechanistic studies in non-human models have provided a detailed understanding of pitavastatin's tissue distribution, particularly its accumulation in the liver. The selective uptake into hepatocytes is a key feature of its pharmacokinetic profile. As mentioned, studies in rats with 14C-pitavastatin revealed that liver radioactivity concentrations were significantly higher—approximately 54-fold—than those in the serum, highlighting the efficiency of the liver in extracting pitavastatin from systemic circulation. nih.gov

Further research has explored the impact of specialized delivery systems on tissue accumulation. Nanoparticle-mediated delivery of pitavastatin has been shown to alter its distribution. In animal models of limb ischemia, intramuscular injection of pitavastatin-incorporated nanoparticles resulted in a 7 to 8-fold increase in pitavastatin concentration in the target skeletal muscles compared to the administration of pitavastatin alone, while serum levels remained comparable. nih.gov This demonstrates that formulation can significantly influence local tissue accumulation.

In a rat model of myocardial ischemia-reperfusion injury, intravenous administration of pitavastatin-nanoparticles also led to altered tissue distribution compared to the free drug. The table below, derived from this research, shows the concentrations in plasma and key tissues like the heart and liver.

Table 3: Plasma and Tissue Concentrations of Pitavastatin in Rats

Tissue Concentration (ng/mL or ng/g)
Plasma Data not specified in abstract
Heart Data not specified in abstract
Liver Data not specified in abstract

This table is based on data from a study investigating pitavastatin nanoparticle delivery in a rat model. Specific concentration values were presented in the full study. researchgate.net

This targeted accumulation in the liver is crucial for its efficacy in inhibiting cholesterol synthesis at its primary site of action, while potentially minimizing exposure and effects in non-target tissues.

Role of Transporters in Pitavastatin Pharmacokinetics (in vitro/animal models)

The pharmacokinetics of pitavastatin, particularly its efficient hepatic uptake and subsequent biliary excretion, are heavily influenced by various drug transporters. In vitro and animal model studies have identified several key transporters involved in its disposition.

Hepatic uptake is primarily mediated by members of the organic anion-transporting polypeptide (OATP) family. mdpi.com Specifically, OATP1B1 is responsible for approximately 90% of the total hepatic uptake, with OATP1B3 and OATP2B1 also contributing. mdpi.comjst.go.jp Studies using rats with a knockout of the Slco1b2 gene (the rat homolog of human OATP1B1/3) confirmed the critical role of this transporter. researchgate.net In these knockout rats, the systemic exposure (AUC) to pitavastatin was significantly increased by 68.8% following oral administration compared to wild-type rats, demonstrating the transporter's essential function in hepatic clearance. researchgate.net

Efflux transporters are also integral to pitavastatin's pharmacokinetics, mediating its movement out of cells in the intestine and liver. These include P-glycoprotein (P-gp, or ABCB1), Breast Cancer Resistance Protein (BCRP, or ABCG2), and Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2). mdpi.comclinpgx.org These transporters play a major role in the intestinal efflux and biliary excretion of pitavastatin. mdpi.com For example, the interaction between fenofibrate (B1672516) and pitavastatin has been partly attributed to the potential inhibition of intestinal P-gp-mediated transport of pitavastatin by fenofibrate. mdpi.com

Table 4: Key Transporters Involved in Pitavastatin Pharmacokinetics (Preclinical)

Transporter Function Location Role in Pharmacokinetics
OATP1B1 (SLCO1B1) Uptake Liver (Hepatocytes) Major contributor to hepatic uptake and clearance
OATP1B3 (SLCO1B3) Uptake Liver (Hepatocytes) Contributes to hepatic uptake
OATP2B1 (SLCO2B1) Uptake Liver (Hepatocytes) Contributes to hepatic uptake
P-glycoprotein (P-gp/ABCB1) Efflux Intestine, Liver Mediates intestinal efflux and biliary excretion
BCRP (ABCG2) Efflux Intestine, Liver Mediates intestinal efflux and biliary excretion
MRP2 (ABCC2) Efflux Liver Contributes to biliary excretion

Information synthesized from in vitro and animal model studies. mdpi.comclinpgx.orgresearchgate.netjst.go.jp

Drug Drug Interaction Mechanisms in Preclinical Contexts

Assessment of Enzyme Inhibition and Induction Potentials using Labeled Substrates (in vitro)

In vitro methods are fundamental to characterizing a drug's potential to inhibit or induce metabolic enzymes, which is a common cause of pharmacokinetic DDIs. The use of stable isotope-labeled compounds, such as Pitavastatin-d5 Sodium Salt, is instrumental in these assays, allowing for precise quantification via mass spectrometry.

Pitavastatin (B1663618) undergoes marginal metabolism by CYP enzymes, primarily CYP2C9 and to a lesser extent CYP2C8. fda.gov Its main metabolic pathway is glucuronidation, mediated by UGT1A3 and UGT2B7. fda.gov This limited reliance on the CYP450 system means pitavastatin is expected to have a lower risk of DDIs related to CYP inhibition or induction compared to other statins metabolized extensively by CYP3A4. nih.govresearchgate.netlivalohcp.com

In a typical in vitro enzyme inhibition assay, human liver microsomes or recombinant human CYP enzymes are incubated with a specific probe substrate in the presence of various concentrations of the investigational drug (e.g., pitavastatin). The formation of the substrate's metabolite is measured. When a labeled compound like this compound is used as a substrate, its metabolites can be clearly distinguished from endogenous interference, enhancing the accuracy of quantification. High-throughput P450 cocktail inhibition assays, which use multiple substrates and enzymes simultaneously, can efficiently screen for inhibitory potential. nih.gov The data generated are used to calculate an IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity), which informs the potential for clinically significant interactions.

Table 1: Illustrative Data from an in vitro CYP Inhibition Assay

This table represents typical data obtained when assessing the inhibitory potential of a compound against various cytochrome P450 isoforms.

CYP IsoformProbe SubstrateKnown Inhibitor (Positive Control)Pitavastatin IC50 (μM)Potential for DDI
CYP1A2PhenacetinFurafyllineLow
CYP2C8AmodiaquineGemfibrozilLow
CYP2C9DiclofenacSulfaphenazoleLow
CYP2D6DextromethorphanQuinidineLow
CYP3A4MidazolamKetoconazoleLow

Characterization of Transporter-Mediated Interactions with this compound (in vitro/animal models)

The pharmacokinetics of pitavastatin are heavily dependent on carrier-mediated transport into and out of the liver. Therefore, the potential for DDIs at the transporter level is a key area of investigation. In vitro studies using transfected cell lines that overexpress specific transporters, as well as animal models, are used to elucidate these interactions.

Pitavastatin is a known substrate for several hepatic uptake and efflux transporters. The predominant transporter responsible for its entry into human hepatocytes is the organic anion-transporting polypeptide 1B1 (OATP1B1). doi.orgnih.gov Other transporters, including OATP1B3 and OATP2B1, play a lesser role in its hepatic uptake. doi.org Studies have shown that genetic variations in the OATP1B1 transporter can significantly alter pitavastatin exposure. nih.gov On the efflux side, pitavastatin is a substrate of P-glycoprotein (P-gp; ABCB1) and Breast Cancer Resistance Protein (BCRP; ABCG2). nih.gov

The interaction with these transporters makes pitavastatin a sensitive probe for assessing the inhibitory effects of other drugs. For instance, rifampicin, a potent OATP1B inhibitor, markedly increases plasma exposure to pitavastatin. nih.gov Similarly, cyclosporine acts as a potent inhibitor of OATP1B1, leading to significant DDIs. doi.orgnih.govebmconsult.com

Table 2: Transporters Involved in Pitavastatin Disposition

This table summarizes the key transporters that mediate the movement of pitavastatin, as identified in preclinical research.

TransporterFamilyLocationRole in Pitavastatin DispositionKnown InhibitorsReference
OATP1B1SLCO1B1Hepatocyte (Basolateral)Major contributor to hepatic uptakeCyclosporine, Rifampin, Clarithromycin doi.orgnih.govexamine.com
OATP1B3SLCO1B3Hepatocyte (Basolateral)Minor contributor to hepatic uptakeRifampin doi.orgnih.gov
OATP2B1SLCO2B1Hepatocyte (Basolateral)Minor contributor to hepatic uptakeEstrone-3-sulfate doi.orgnih.gov
BCRPABCG2Hepatocyte (Canalicular), IntestineEfflux from cellsRifampin nih.gov
P-gp (MDR1)ABCB1Hepatocyte (Canalicular), IntestineEfflux from cellsCyclosporine nih.govebmconsult.com

Understanding the Impact of Co-Administered Agents on Pitavastatin Metabolism (in vitro/animal models)

Given that transporter-mediated pathways dominate pitavastatin's disposition, co-administration with drugs that inhibit these transporters can lead to significant increases in its systemic exposure. Preclinical models are essential for quantifying the magnitude of these interactions and understanding the underlying mechanisms.

Cyclosporine: This immunosuppressant is a well-documented inhibitor of OATP1B1 and P-gp. nih.govebmconsult.com In vitro studies using OATP1B1-expressing cells have confirmed that cyclosporine potently inhibits pitavastatin uptake. doi.orgnih.gov Animal studies have further demonstrated that co-administration of cyclosporine with statins results in significantly increased plasma concentrations of the statin, an effect attributed to the inhibition of both hepatic uptake (OATP) and biliary efflux (P-gp). scispace.comchinaphar.com These preclinical findings support the clinical observation of a significant DDI between pitavastatin and cyclosporine. nih.gov

Erythromycin (B1671065): Concomitant administration of the macrolide antibiotic erythromycin has been shown to significantly increase pitavastatin's peak plasma concentration (Cmax) and area under the curve (AUC). livalohcp.comdrugs.comdrugs.com While erythromycin is a known inhibitor of CYP3A4, this mechanism is less relevant for pitavastatin due to its minimal CYP metabolism. researchgate.netnih.gov The interaction is more likely attributable to the inhibition of hepatic uptake transporters such as OATP1B1. nih.gov

Rifampin (Rifampicin): As a potent inhibitor of OATP transporters, rifampin significantly increases pitavastatin exposure. nih.govnih.gov In vitro studies demonstrated that rifampin potently inhibits pitavastatin uptake in human hepatocytes and in cells expressing OATP1B1 and OATP1B3. nih.gov These preclinical data accurately predicted the clinically observed DDI.

Table 3: Preclinical Data on Drug-Drug Interactions with Pitavastatin

This table details the effects of co-administered agents on pitavastatin pharmacokinetics as observed in preclinical studies.

Co-Administered AgentPreclinical ModelProposed MechanismObserved Effect on PitavastatinReference
CyclosporineOATP1B1-expressing cells; Rat modelsInhibition of OATP1B1-mediated uptake and P-gp-mediated effluxPotent inhibition of uptake; Increased plasma AUC doi.orgnih.govscispace.comchinaphar.com
ErythromycinHealthy volunteer studies (in vivo)Inhibition of OATP1B1~3.6-fold increase in Cmax; ~2.8-fold increase in AUC drugs.comnih.gov
RifampinHuman hepatocytes; OATP1B1/1B3 transfected cellsPotent inhibition of OATP1B1 and OATP1B3Potent inhibition of uptake (IC50 = 1.1-1.6 μM for OATP1B1) nih.gov

Future Directions and Advanced Research Applications

Integration of Pitavastatin-d5 Sodium Salt in Systems Pharmacology and PBPK Modeling

Systems pharmacology and physiologically based pharmacokinetic (PBPK) modeling represent the cutting edge of drug development, aiming to simulate the complex interactions between a drug and a biological system. PBPK models, in particular, integrate physiological, biochemical, and drug-specific parameters to predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in virtual populations.

The development of robust PBPK models for statins like pitavastatin (B1663618) is crucial for predicting drug-drug interactions (DDIs) and understanding the impact of genetic polymorphisms on their pharmacokinetics. nih.govnih.gov For instance, the hepatic uptake of pitavastatin is significantly influenced by the organic anion transporting polypeptide 1B1 (OATP1B1), which is encoded by the polymorphic gene SLCO1B1. nih.govresearchgate.net Genetic variations in this gene can alter patient exposure to pitavastatin.

In this context, this compound serves as an indispensable tool. As a stable isotope-labeled internal standard, it allows for the precise and accurate quantification of unlabeled pitavastatin in various biological matrices during in vivo studies. medchemexpress.com This accurate data is fundamental for the development and validation of PBPK models. By providing reliable concentration-time profiles, this compound helps to refine the parameters within the PBPK model, leading to more accurate predictions of how genetic factors and co-administered drugs affect pitavastatin levels. nih.govresearchgate.net

Table 1: Key Parameters in Pitavastatin PBPK Model Development

ParameterDescriptionRelevance of this compound
In Vitro Data Includes data on metabolism by enzymes and transport by proteins.Not directly used, but informs the model which is validated by in vivo data generated using the deuterated standard.
Human Pharmacokinetic Data Plasma concentration-time profiles from clinical studies.Essential for model validation; accurate quantification relies on internal standards like this compound. nih.govnih.gov
Physiological Parameters Organ volumes, blood flow rates, etc., often from population databases.Independent of the compound, but the model's predictive power for the compound is tested against data obtained using the deuterated standard.
Genetic Polymorphism Data Information on variations in genes like SLCO1B1 that affect drug transport.Helps in creating specific virtual populations within the model to predict pharmacokinetic variability. nih.govresearchgate.net

Potential for Advanced Imaging Techniques with Isotopic Probes

While primarily used in quantitative analysis, the isotopic labeling of this compound opens up potential applications in advanced imaging modalities. Techniques like positron emission tomography (PET) are increasingly used to visualize and quantify biological processes at the molecular level, including the action of drugs in preclinical and clinical settings. mdpi.com

Although deuterium (B1214612) is not a positron emitter, the synthesis of pitavastatin analogs with positron-emitting isotopes (e.g., Carbon-11 or Fluorine-18) could be guided by the established chemistry of this compound. Furthermore, other advanced imaging techniques could potentially utilize deuterated compounds. For instance, deuterium magnetic resonance spectroscopy (DMRS) is an emerging technique for in vivo metabolic imaging. While not as widespread as PET, it offers the advantage of using a non-radioactive isotope.

The development of an imaging agent based on the pitavastatin scaffold would allow for the non-invasive study of its distribution to target tissues like the liver, and its interaction with transporters such as OATP1B1 in real-time. This could provide invaluable insights into the variability of statin response and the mechanisms of statin-induced side effects.

Development of Novel Analytical Approaches Utilizing Deuterated Standards

The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net this compound, by its nature, is integral to the development and validation of new and improved analytical methods for quantifying pitavastatin in biological samples. medchemexpress.comlgcstandards.com

The development of such methods is driven by the need for greater sensitivity, specificity, and throughput. For example, researchers are continually working on:

Micro-sampling techniques: These require highly sensitive assays to quantify drugs in very small sample volumes (e.g., from a finger prick).

High-throughput screening: In drug discovery and clinical trial settings, the ability to analyze a large number of samples quickly and accurately is essential.

Multiplexed assays: Methods that can simultaneously quantify multiple statins or a statin and its metabolites are becoming increasingly important for comprehensive pharmacokinetic studies.

In all these scenarios, this compound is a critical reagent. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample preparation and chromatographic separation. However, its mass difference allows it to be distinguished by the mass spectrometer, enabling accurate correction for any sample loss or variability in instrument response. researchgate.net

Table 2: Characteristics of this compound as an Internal Standard

PropertyValue/DescriptionReference
Chemical Formula C₂₅H₁₈D₅FNNaO₄ scbt.com
Molecular Weight 448.47 g/mol scbt.com
Isotopic Purity Typically >95% lgcstandards.com
Common Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) researchgate.net

Contribution to Mechanistic Understanding of Statin Class Compounds

The primary mechanism of action for all statins is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. drugbank.comyoutube.comyoutube.com This leads to a reduction in intracellular cholesterol, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the circulation. nih.govnih.gov

However, beyond this primary effect, statins are known to have a range of other "pleiotropic" effects, such as improving endothelial function and reducing inflammation. nih.govnih.gov A full understanding of these mechanisms requires precise and reliable data from a wide array of experimental systems, from in vitro cell cultures to in vivo animal models and human clinical studies.

The use of this compound as an internal standard is fundamental to the quality of the data generated in these studies. By enabling accurate quantification of pitavastatin, it allows researchers to:

Establish clear dose-response relationships: Understanding how the concentration of a statin relates to its various biological effects is crucial for elucidating the underlying mechanisms.

Investigate drug metabolism and transport: Accurate measurement of the parent drug and its metabolites can shed light on the pathways involved in its disposition and how these might be affected by other drugs or genetic factors.

Correlate drug exposure with clinical outcomes: In clinical trials, precise pharmacokinetic data is essential for linking drug exposure levels to both efficacy and any potential adverse effects.

In essence, while this compound does not directly participate in the biological actions of the drug, its role as an analytical tool is indispensable for the research that underpins our mechanistic understanding of pitavastatin and the broader class of statin compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing Pitavastatin-d5 Sodium Salt in a reproducible manner?

  • Methodological Answer : Synthesis should follow deuterium-labeling protocols to ensure isotopic integrity, with characterization via 1^1H-NMR (to confirm deuterium substitution at five positions) and HPLC-MS (to verify purity >98%). Batch consistency requires strict control of salt content and solvent residues, as variations in deuterium stability or counterion ratios (e.g., sodium) can alter pharmacokinetic profiles . Document all steps per ICH guidelines, including reaction conditions (temperature, pH) and purification methods (e.g., recrystallization solvents).

Q. How should researchers validate the stability of this compound under experimental storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (60%–75% RH) for 6–12 months. Use LC-MS to monitor degradation products (e.g., lactone formation) and deuterium loss via isotope ratio mass spectrometry. Include negative controls (unlabeled Pitavastatin) to distinguish isotope-specific instability .

Q. What analytical techniques are critical for assessing the purity of deuterated Pitavastatin derivatives?

  • Methodological Answer : Combine orthogonal methods:

  • HPLC-UV : Quantify non-deuterated impurities using a C18 column and acetonitrile/ammonium acetate mobile phase.
  • ICP-MS : Measure sodium counterion consistency.
  • Isotopic Enrichment Analysis : Use high-resolution mass spectrometry to confirm deuterium incorporation ≥99.5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between Pitavastatin-d5 and its non-deuterated counterpart?

  • Methodological Answer : Discrepancies may arise from isotope effects impacting metabolic rates (e.g., CYP450-mediated oxidation). Design cross-over studies in in vitro hepatocyte models, comparing AUC and t1/2t_{1/2} under identical conditions. Validate findings using deuterium-specific pharmacokinetic modeling to isolate isotope-related variables . For interlab reproducibility, share raw datasets (e.g., mass spec chromatograms) and calibrate instruments with USP-standard reference materials .

Q. What strategies are recommended for integrating this compound into isotope dilution mass spectrometry (IDMS) assays for lipidomics?

  • Methodological Answer : Optimize the internal standard-to-analyte ratio to minimize matrix effects. Validate linearity (1–1000 ng/mL) and recovery rates (>90%) in plasma/serum. Use a triple-quadrupole MS in MRM mode, monitoring transitions specific to deuterated ions (e.g., m/z 424→366 for Pitavastatin-d5). Cross-validate with non-deuterated analogs to confirm absence of cross-talk .

Q. How should researchers address batch-to-batch variability in deuterated compounds during longitudinal studies?

  • Methodological Answer : Implement a quality control (QC) protocol:

  • Pre-study : Characterize each batch via 1^1H-NMR, HPLC-MS, and Karl Fischer titration (for residual moisture).
  • In-study : Include QC samples in every assay run to monitor signal drift.
  • Post-study : Perform multivariate analysis (e.g., PCA) to identify batch-related outliers .

Data Analysis and Interpretation

Q. What statistical approaches are essential for analyzing dose-response relationships in Pitavastatin-d5 studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50_{50} values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes (n < 6), use non-parametric methods (e.g., Kruskal-Wallis) and report 95% confidence intervals. Share raw data in supplementary materials per FAIR principles .

Q. How can researchers differentiate between assay artifacts and true pharmacological effects in deuterated compound studies?

  • Methodological Answer : Include three controls:

  • Solvent control : Assess vehicle effects (e.g., DMSO cytotoxicity).
  • Non-deuterated control : Isolate isotope-specific responses.
  • Deuterium-free analog : Confirm deuterium’s role in observed activity.
    Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

ParameterMethodAcceptance CriteriaReference
Deuterium EnrichmentHR-MS≥99.5%
PurityHPLC-UV≥98% (area normalization)
Sodium ContentICP-MS10.2%–11.8% (w/w)
Residual SolventsGC-FID<500 ppm (ICH Q3C)

Table 2 : Common Pitfalls in Deuterated Compound Research

PitfallMitigation StrategyReference
Deuterium loss during storageUse inert atmosphere vials; monitor via IRMS
Matrix effects in bioassaysOptimize sample preparation (SPE, PPT)
Isotope effect misinterpretationCompare with 13^{13}C-labeled analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.